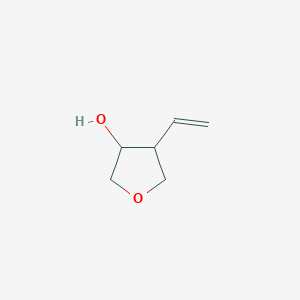

4-Vinyltetrahydrofuran-3-ol

Description

Properties

Molecular Formula |

C6H10O2 |

|---|---|

Molecular Weight |

114.14 g/mol |

IUPAC Name |

4-ethenyloxolan-3-ol |

InChI |

InChI=1S/C6H10O2/c1-2-5-3-8-4-6(5)7/h2,5-7H,1,3-4H2 |

InChI Key |

DXTNRJCHEQBGHN-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1COCC1O |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Asymmetric [3 + 2] Annulation

One of the most efficient and enantioselective methods for synthesizing functionalized tetrahydrofuran derivatives, including this compound analogs, involves palladium-catalyzed asymmetric [3 + 2] annulation reactions. This approach utilizes vinylethylene carbonates (VECs) as key precursors that generate zwitterionic π-allylpalladium intermediates, which then undergo cycloaddition with electrophilic partners such as cyclic N-sulfonyl imines or alkenes.

Reaction Overview : The Pd(0) catalyst activates the VEC to form a zwitterionic π-allylpalladium intermediate. This intermediate then reacts with an alkene or imine to form the tetrahydrofuran ring via a [3 + 2] cycloaddition, establishing multiple stereogenic centers simultaneously, including the quaternary carbon at the 4-position.

Catalysts and Ligands : Pd2(dba)3·CHCl3 combined with chiral phosphoramidite ligands has been shown to provide high yields and excellent enantio- and diastereoselectivities. The choice of ligand is critical for stereocontrol.

Reaction Conditions : Typical reactions are conducted under nitrogen atmosphere at around 30 °C for 36 hours in solvents such as toluene, dichloromethane, or their mixtures with methanol to enhance enantioselectivity.

Yields and Selectivities : Yields can reach up to 90%, with diastereomeric ratios (d.r.) greater than 25:1 and enantiomeric excess (ee) values up to 96% under optimized conditions.

Table 1. Optimization of Pd-Catalyzed Annulation Reaction Conditions

| Entry | Catalyst/Ligand | Solvent | Yield (%) | d.r. | ee (%) |

|---|---|---|---|---|---|

| 1 | Pd2(dba)3·CHCl3 / L1 | Toluene | 55 | >25:1 | 35 |

| 2 | Pd2(dba)3·CHCl3 / L2 | Toluene | 48 | >25:1 | 88 |

| 6 | Pd2(dba)3·CHCl3 / L6 | Toluene | 80 | >25:1 | 44 |

| 7 | Pd2(dba)3·CHCl3 / L7 | Toluene | 90 | >25:1 | 36 |

| 15 | Pd2(dba)3·CHCl3 / L2 | CH3CN | 80 | >25:1 | 44 |

| 19 | Pd2(dba)3·CHCl3 / L2 | Toluene/MeOH (4:1) | 47 | >25:1 | 92 |

| 21 | Pd2(dba)3·CHCl3 / L2 | Toluene/DCM/MeOH | 86 | >25:1 | 96 |

Note: L1-L8 represent different chiral phosphoramidite ligands tested. The best results were obtained with L2 under mixed solvent conditions.

One-Pot Pd-Catalyzed Asymmetric Allylic Cycloaddition and Retro-Dieckmann Fragmentation

Another innovative approach involves a one-pot process combining Pd-catalyzed asymmetric allylic cycloaddition of vinylethylene carbonates with 3-cyanochromone, followed by a base-assisted retro-Dieckmann fragmentation. This cascade reaction efficiently produces chiral 3,4-disubstituted 2,3-dihydrofurans, which are closely related to this compound structures.

Mechanism : The initial Pd-catalyzed allylic cycloaddition forms a cyclic intermediate, which undergoes retro-Dieckmann fragmentation to yield the desired dihydrofuran product.

Advantages : This method provides high yields and excellent enantioselectivities, and the one-pot nature simplifies the procedure.

Applicability : Although demonstrated primarily for 2,3-dihydrofurans, the methodology is adaptable to synthesize this compound derivatives by appropriate choice of substrates.

Supporting Data : The method has been reported with high stereocontrol and isolated yields, supported by NMR and HPLC analysis, as well as crystallographic data (CCDC 1975912).

Mechanistic Insights and Stereocontrol

Zwitterionic π-Allylpalladium Intermediate : The key reactive species in these Pd-catalyzed reactions is a zwitterionic π-allylpalladium complex generated from vinylethylene carbonate precursors. This intermediate undergoes regio- and stereoselective cycloaddition with electrophiles.

Role of Solvent and Additives : Methanol and mixed solvent systems have been shown to stabilize the zwitterionic intermediate via hydrogen bonding, enhancing enantioselectivity.

Density Functional Theory (DFT) Studies : Computational studies reveal that the chiral ligand environment and solvent interactions govern the stereochemical outcome by controlling the approach of the electrophilic partner to the π-allylpalladium intermediate.

Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Vinyltetrahydrofuran-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The vinyl group can be hydrogenated to form saturated derivatives.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or lithium aluminum hydride.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated tetrahydrofuran derivatives.

Substitution: Formation of various substituted tetrahydrofuran compounds.

Scientific Research Applications

4-Vinyltetrahydrofuran-3-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers and other materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-vinyltetrahydrofuran-3-ol involves its reactive functional groups. The vinyl group can participate in polymerization reactions, while the hydroxyl group can form hydrogen bonds and undergo various chemical transformations. These properties make it a versatile compound in organic synthesis and materials science.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

| Compound Name | Functional Groups | Molecular Weight (g/mol) | Key Applications/Reactivity | |

|---|---|---|---|---|

| This compound | -OH, -CH₂CH₂ (vinyl) | ~128.17 (estimated) | Polymer precursors, chiral intermediates | |

| Tetrahydrofuran-3-carbaldehyde | -CHO (aldehyde) | ~100.12 | Aldol reactions, flavoring agents | |

| Tetrahydrofuran-3-carbonitrile | -CN (nitrile) | ~97.12 | Nitrile reduction, agrochemicals | |

| Tetrahydrofuran-3-carboxylic acid | -COOH (carboxylic acid) | ~116.12 | Esterification, drug synthesis | |

| Tetrahydrofurfuryl alcohol | -CH₂OH (primary alcohol) | ~102.13 | Solvent, plasticizer, resin modifier | |

| Tetrahydropyran-4-carboxaldehyde | -CHO (aldehyde) | ~114.14 | Cross-coupling reactions, fragrances |

Key Comparisons

Functional Group Reactivity :

- The vinyl group in this compound enables radical polymerization or Diels-Alder reactions, distinguishing it from aldehyde- or nitrile-bearing analogues (e.g., compounds ), which are more suited for nucleophilic additions or reductions.

- The hydroxyl group in this compound allows for hydrogen bonding and esterification, similar to Tetrahydrofurfuryl alcohol (), but contrasts with the acidic -COOH group in Tetrahydrofuran-3-carboxylic acid (), which is prone to deprotonation.

Solubility in water is expected to be moderate due to the hydroxyl group but lower than carboxylic acid derivatives (), which exhibit higher polarity.

Applications :

- This compound is primarily used in polymer chemistry and as a chiral building block for pharmaceuticals.

- In contrast, Tetrahydrofuran-3-carbonitrile () is leveraged in agrochemical synthesis due to its nitrile group’s compatibility with heterocycle formation, while Tetrahydrofurfuryl alcohol () serves as a green solvent in industrial formulations.

Research Findings and Trends

- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., -CN in ) exhibit higher thermal stability compared to hydroxyl- or vinyl-substituted THF analogues.

- Biological Activity : Hydroxyl-bearing compounds like this compound and Tetrahydrofurfuryl alcohol () show lower toxicity profiles compared to halogenated derivatives (e.g., Tetrahydrofurfuryl chloride, ), making them preferable in biomedical applications.

Q & A

Q. What strategies resolve contradictions in reaction yields during the synthesis of this compound derivatives?

- Troubleshooting : Optimize reaction conditions (e.g., temperature, solvent polarity, catalyst loading). For example, lithium aluminum hydride (LiAlH₄) may improve reduction efficiency but requires anhydrous conditions .

- Data Analysis : Compare kinetic studies (e.g., Arrhenius plots) to identify rate-limiting steps. Use density functional theory (DFT) calculations to model reaction pathways and predict bottlenecks .

用它!帮你看懂文献数据图,更好描述实验结果00:17

Q. How does the vinyl group in this compound influence its reactivity in ring-opening reactions?

- Mechanistic Insights : The electron-withdrawing nature of the vinyl group increases electrophilicity at the adjacent carbon, facilitating nucleophilic attack. For example, acid-catalyzed hydrolysis may yield diols, while aminolysis produces substituted amines .

- Experimental Design : Monitor reaction progress via in-situ infrared (IR) spectroscopy to track carbonyl formation or intermediate stabilization .

Q. What computational tools are effective for predicting the metabolic pathways of this compound in biological systems?

- Modeling Approaches : Use tools like Pistachio, Reaxys, or BKMS databases to map plausible enzymatic transformations (e.g., cytochrome P450-mediated oxidation). Molecular docking simulations can predict binding affinities to metabolic enzymes .

Q. How can researchers address stereochemical instability in this compound under varying pH conditions?

- Stability Studies : Conduct pH-dependent NMR experiments to identify epimerization or degradation products. Stabilize the compound using buffered solvents (e.g., phosphate buffer at pH 7) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.